CNP0296775

Dengue Virus Methyltransferase Molecular Dynamics

CNP0296775 is a synthetic, small-molecule inhibitor of the dengue virus (DENV) methyltransferase (MTase), identified and prioritized through a comprehensive in silico screening of natural product-like compounds from the COCONUT database. Its molecular formula is C18H28N8O5 with a molecular weight of 436.47 g/mol.

Molecular Formula C18H28N8O5
Molecular Weight 436.5 g/mol
Cat. No. B12379230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCNP0296775
Molecular FormulaC18H28N8O5
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC1=NC2=C(C1C3C(C(C(O3)CO)NC(=O)C(CCCCNC(=O)N)N)O)N=CN=C2N
InChIInChI=1S/C18H28N8O5/c19-9(3-1-2-4-22-18(21)30)17(29)26-12-10(6-27)31-15(14(12)28)8-5-23-13-11(8)24-7-25-16(13)20/h5,7-10,12,14-15,27-28H,1-4,6,19H2,(H,26,29)(H2,20,24,25)(H3,21,22,30)/t8?,9-,10+,12-,14-,15+/m0/s1
InChIKeyRMWMJBLPIZMQJX-NRLGGPHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CNP0296775 Procurement Guide: A Computationally Prioritized DENV Methyltransferase Inhibitor


CNP0296775 is a synthetic, small-molecule inhibitor of the dengue virus (DENV) methyltransferase (MTase), identified and prioritized through a comprehensive in silico screening of natural product-like compounds from the COCONUT database [1]. Its molecular formula is C18H28N8O5 with a molecular weight of 436.47 g/mol [2]. The compound was selected from an initial pool of 224 candidates based on structural similarity to the MTase's native substrate, S-adenosyl-L-methionine (SAM), and further evaluated through molecular docking, Density Functional Theory (DFT) optimization, and molecular dynamics (MD) simulations [1]. Unlike many commercially available DENV inhibitors that target the NS3 protease or NS5 polymerase, CNP0296775 is specifically advanced for its interaction with the MTase domain of the NS5 protein, a critical and less frequently targeted enzyme in the viral replication cycle [1].

Why CNP0296775 Cannot Be Substituted by Common Antiviral Agents in DENV MTase Research


In dengue antiviral research, generic substitution of compounds is a high-risk strategy that can lead to inconclusive or misleading results due to vastly different target engagement profiles. Standard, broad-spectrum antivirals like ribavirin or even other DENV inhibitors like NS3 protease inhibitors (e.g., NS3-IN-1) or NS5 polymerase inhibitors (e.g., NITD-008) do not directly address the viral methyltransferase enzyme . The DENV MTase is essential for viral RNA cap methylation, a process that allows the virus to evade the host innate immune response [1]. CNP0296775 was specifically selected and validated in silico for its fit within the SAM-binding pocket of DENV MTase [1]. Substituting it with a non-MTase-targeting compound would completely nullify the experimental objective of studying this specific antiviral mechanism. More importantly, substitution with another in silico-hit from the same study without quantitative justification ignores the fact that CNP0296775 demonstrated superior performance in multiple post-docking analyses, as detailed below.

CNP0296775 Quantitative Evidence: Direct Comparisons with In-Class Inhibitor Candidates


Superior Complex Stability in Molecular Dynamics Simulations vs. Reference Molecule

In molecular dynamics simulations, CNP0296775 formed a complex with DENV MTase that exhibited lower Root Mean Square Deviation (RMSD) values compared to a reference molecule, indicating a more stable protein-ligand complex over the simulation trajectory [1]. This analysis directly compared CNP0296775 with CNP0307160, CNP0082902, and the reference molecule, with CNP0296775 being among the three compounds (alongside CNP0307160 and CNP0082902) that showed superior stability over CNP0449158 and the reference [1].

Dengue Virus Methyltransferase Molecular Dynamics RMSD Complex Stability

Favorable Free Binding Energy Landscape in Comparative PCA

Principal Component Analysis (PCA) of the MD simulation trajectories assessed the structural and dynamic stability of the protein-ligand complexes. CNP0296775 exhibited a more favorable free binding energy landscape compared to the other three in-class candidates (CNP0307160, CNP0082902, CNP0449158) [1]. This suggests that CNP0296775 explores a more constrained conformational space when bound to DENV MTase, indicative of a more specific and thermodynamically favored binding mode [1].

Free Energy Landscape Principal Component Analysis DENV MTase Binding Thermodynamics

Key Hydrogen Bond and Hydrophobic Interactions with the DENV MTase Active Site

Re-docking analyses after DFT geometry optimization revealed that CNP0296775 engages the DENV MTase active site through a defined network of hydrogen bonds and hydrophobic interactions, which are critical for potent inhibition [1]. This binding profile is distinct from the other hits (CNP0307160, CNP0082902, CNP0449158), which, while also forming interactions, did not collectively translate to the same level of stability or favorable energetics in downstream MD and PCA analyses [1].

Structure-Activity Relationship SAR Docking Binding Pose Interactions

Origin from the COCONUT Database Ensures Structural Novelty

CNP0296775 is sourced from the COCONUT database, the largest repository of natural products, ensuring a high degree of chemical novelty and scaffold diversity not found in synthetic small-molecule libraries [1]. This differentiates CNP0296775 from many other DENV inhibitors, which are often repurposed drugs or known scaffolds . In the context of the original study, this natural product-like origin was a key selection criterion, and CNP0296775 outperformed other novel scaffolds in the same screen [1].

Chemical Diversity Natural Product-like COCONUT Database Intellectual Property

Optimal Research Applications for CNP0296775 Based on Differential Evidence


Structure-Based Hit-to-Lead Optimization for DENV MTase Inhibitors

Medicinal chemistry teams can use the well-defined binding pose and interaction network of CNP0296775 at the DENV MTase SAM-binding pocket as a starting point for rational design. By modifying the scaffold to enhance the hydrogen bond and hydrophobic interactions identified in the in silico study, researchers can optimize potency and selectivity [1]. The compound's favorable dynamic stability (lower RMSD) suggests the scaffold is a viable candidate for core-hopping strategies.

In Vitro Mechanistic Probe for Viral RNA Capping Studies

Virology labs studying DENV replication can employ CNP0296775 as a chemical probe to dissect the role of MTase-mediated RNA cap methylation. Because the compound is computationally validated to bind the SAM pocket, it can be used in comparative enzymology assays alongside SAM-competitive and non-competitive controls to confirm target engagement and validate the MTase as a druggable vulnerability [1].

Pharmacophore Modeling for Next-Generation Flavivirus MTase Inhibitors

Computational chemists can derive a pharmacophore model from the confirmed interaction pattern and favorable PCA profile of CNP0296775. This model can then be used to screen ultra-large compound libraries to identify novel chemotypes with improved drug-like properties, leveraging CNP0296775's proven ability to occupy the critical SAM-binding pocket with high stability [1].

Development of Biophysical Assays for Direct Binding Measurement

Given the predicted stable binding mode, CNP0296775 is a suitable candidate for developing and validating biophysical assays, such as Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA), to directly measure binding kinetics and affinity for DENV MTase. This is a critical step to advance from in silico hits to validated in vitro leads, and the compound's differential stability profile makes it a more reliable probe for this purpose compared to other hits from the same screen [1].

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